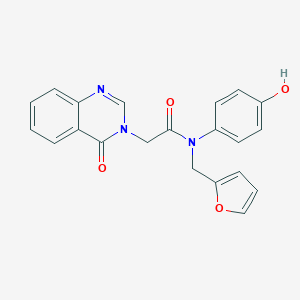

![molecular formula C16H22N2O2 B279474 1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol](/img/structure/B279474.png)

1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly referred to as Phenylephrine and is used in various scientific research applications.

Wirkmechanismus

Phenylephrine exerts its effects by selectively stimulating alpha-1 adrenergic receptors, which are found in various tissues, including blood vessels, the heart, and the respiratory tract. Activation of these receptors leads to vasoconstriction, increased heart rate, and increased blood pressure. In the respiratory tract, activation of alpha-1 adrenergic receptors leads to bronchodilation and reduced airway resistance.

Biochemical and Physiological Effects

Phenylephrine has various biochemical and physiological effects on the body. It increases blood pressure by constricting blood vessels, which reduces blood flow to peripheral tissues and increases blood flow to vital organs. It also increases heart rate by stimulating the heart's beta-1 adrenergic receptors. In the respiratory tract, Phenylephrine causes bronchodilation by relaxing the smooth muscles of the airways.

Vorteile Und Einschränkungen Für Laborexperimente

Phenylephrine has several advantages and limitations for lab experiments. Its ability to selectively stimulate alpha-1 adrenergic receptors makes it a valuable tool for studying the effects of receptor activation on various tissues. However, its vasoconstrictive effects can limit its use in certain experiments where blood flow to peripheral tissues is essential. Additionally, Phenylephrine's short half-life and rapid metabolism can make it difficult to maintain a stable concentration in experimental settings.

Zukünftige Richtungen

There are several future directions for research involving Phenylephrine. One area of interest is the development of more selective alpha-1 adrenergic receptor agonists that can target specific tissues and avoid unwanted side effects. Additionally, further research is needed to understand the complex interactions between Phenylephrine and other signaling pathways in the body. Finally, the development of new methods for delivering Phenylephrine to specific tissues could expand its potential applications in scientific research.

Conclusion

Phenylephrine is a widely used chemical compound in scientific research due to its ability to selectively stimulate alpha-1 adrenergic receptors. Its vasoconstrictive and bronchodilatory effects make it a valuable tool in cardiovascular and respiratory research. However, its short half-life and rapid metabolism can limit its use in certain experimental settings. Further research is needed to develop more selective alpha-1 adrenergic receptor agonists and to understand the complex interactions between Phenylephrine and other signaling pathways in the body.

Synthesemethoden

Phenylephrine can be synthesized through various methods, including the reduction of phenylpropanolamine and the condensation of benzaldehyde with 2-amino-1-phenylethanol. The most commonly used method involves the reaction of 2-amino-1-phenylethanol with formaldehyde and hydrogen cyanide to produce 1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol.

Wissenschaftliche Forschungsanwendungen

Phenylephrine is widely used in scientific research for its ability to selectively stimulate alpha-1 adrenergic receptors. It is commonly used as a vasoconstrictor in cardiovascular research, where it is used to increase blood pressure and reduce bleeding during surgical procedures. Phenylephrine is also used in respiratory research to study the effects of alpha-1 adrenergic receptor activation on airway smooth muscle contraction.

Eigenschaften

Molekularformel |

C16H22N2O2 |

|---|---|

Molekulargewicht |

274.36 g/mol |

IUPAC-Name |

1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol |

InChI |

InChI=1S/C16H22N2O2/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14/h2-8,13,17-19H,9-12H2,1H3 |

InChI-Schlüssel |

KHDMUXBLEJQVED-UHFFFAOYSA-N |

SMILES |

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O |

Kanonische SMILES |

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279392.png)

![3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279393.png)

![N-[2-(4-morpholinyl)ethyl]-2-(propionylamino)benzamide](/img/structure/B279404.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279409.png)

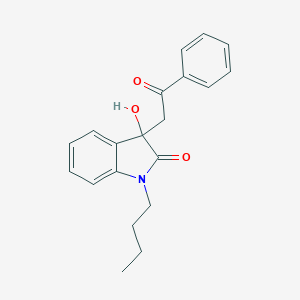

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279411.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl 2,4-dichlorobenzoate](/img/structure/B279419.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B279425.png)

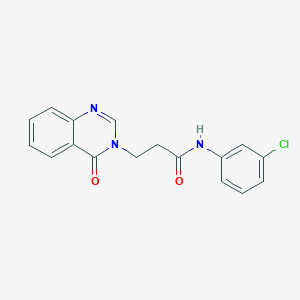

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B279427.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B279429.png)

![N-[4-(diethylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B279430.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)